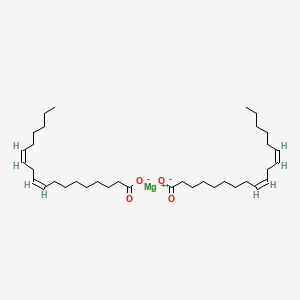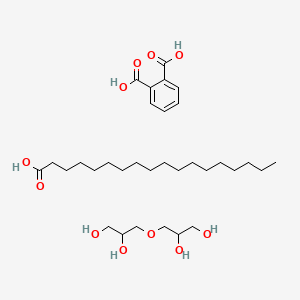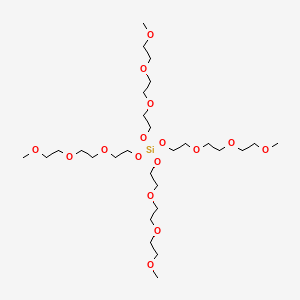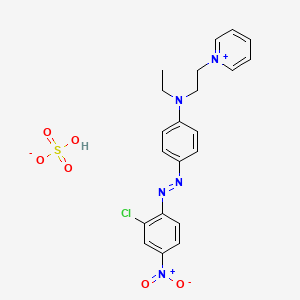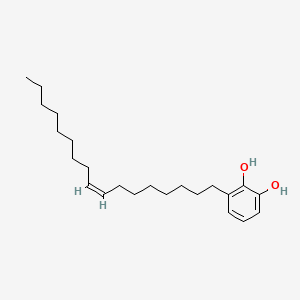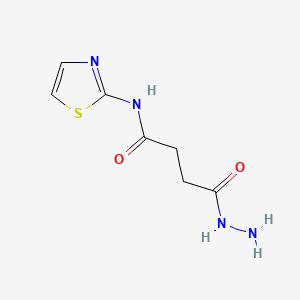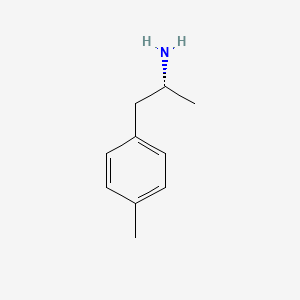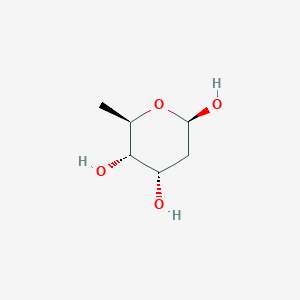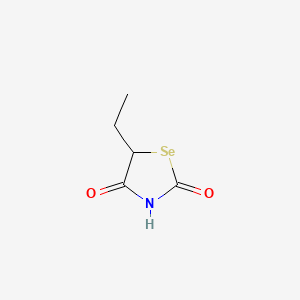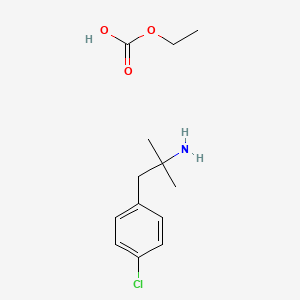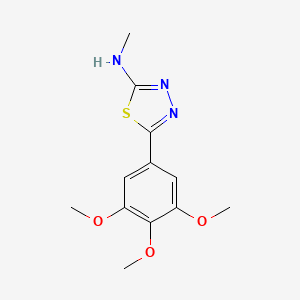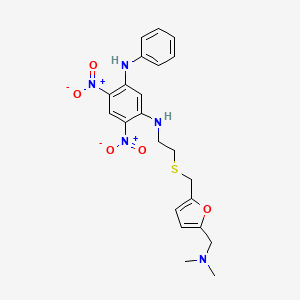
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- is a complex organic compound with a multifaceted structure This compound features a benzenediamine core substituted with various functional groups, including nitro, phenyl, and furan rings, as well as a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- typically involves multiple steps:
Formation of the Benzenediamine Core: The initial step involves the synthesis of 1,3-benzenediamine, which can be achieved through the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a suitable furan derivative reacts with the benzenediamine core.
Addition of the Dimethylamino Group: The dimethylamino group is added via a Mannich reaction, involving formaldehyde, dimethylamine, and the furan derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using thiol-ene click chemistry to attach the thioethyl group and subsequent reactions to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions, using agents like sodium borohydride or lithium aluminum hydride, can reduce nitro groups to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds, extended conjugated systems.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine: A simpler analog without the additional functional groups.
2,4-Dinitrophenylhydrazine: Shares the dinitro functionality but lacks the complex substituents.
N-Phenyl-1,3-benzenediamine: Similar core structure but different substituents.
Uniqueness
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-phenyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
142744-27-2 |
|---|---|
Fórmula molecular |
C22H25N5O5S |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-phenylbenzene-1,3-diamine |
InChI |
InChI=1S/C22H25N5O5S/c1-25(2)14-17-8-9-18(32-17)15-33-11-10-23-19-12-20(24-16-6-4-3-5-7-16)22(27(30)31)13-21(19)26(28)29/h3-9,12-13,23-24H,10-11,14-15H2,1-2H3 |
Clave InChI |
GXKOKBLWYHLOTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


